Methyl (r)-3-hydroxy-3-(p-tolyl)propanoate

Chiral purity Enantiomeric excess Optical rotation

Methyl (R)-3-hydroxy-3-(p-tolyl)propanoate (CAS 135505-13-4) is an enantiopure β‑hydroxy ester classified as a chiral phenylpropanoic acid derivative. It bears a hydroxyl group and a 4‑methylphenyl substituent on the β‑carbon of a methyl propionate backbone, generating a single stereogenic center with an (R) absolute configuration.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B13589945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (r)-3-hydroxy-3-(p-tolyl)propanoate
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CC(=O)OC)O
InChIInChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10,12H,7H2,1-2H3/t10-/m1/s1
InChIKeyGANZSABMUMXELE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (R)-3-hydroxy-3-(p-tolyl)propanoate – Citable Sourcing & Baseline Characterization for Chiral Intermediate Procurement


Methyl (R)-3-hydroxy-3-(p-tolyl)propanoate (CAS 135505-13-4) is an enantiopure β‑hydroxy ester classified as a chiral phenylpropanoic acid derivative . It bears a hydroxyl group and a 4‑methylphenyl substituent on the β‑carbon of a methyl propionate backbone, generating a single stereogenic center with an (R) absolute configuration. The compound is widely employed as a key building block in the synthesis of pharmaceutically active molecules, notably selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine and dapoxetine, as well as norepinephrine reuptake inhibitors like atomoxetine and the antimuscarinic agent tolterodine [1]. Commercial sources typically supply the (R)‑enantiomer at ≥98% purity (HPLC) with a molecular weight of 194.23 g/mol, a calculated LogP of 1.64, and one asymmetric atom .

Why Generic Substitution Fails for Methyl (R)-3-hydroxy-3-(p-tolyl)propanoate – The Unforgiving Nature of Chirality in API Synthesis


Simple replacement of methyl (R)-3-hydroxy-3-(p-tolyl)propanoate with its (S)‑enantiomer, the racemic mixture, or des‑methyl analogs is not chemically equivalent for pharmaceutical applications. The hydroxyl‑bearing β‑carbon is the critical stereocenter; its configuration directly determines the three‑dimensional topology of downstream drug candidates. The (R)‑enantiomer is specifically required for the synthesis of (R)‑configured active pharmaceutical ingredients (APIs) such as tolterodine [1]. The (S)‑enantiomer (CAS 312599-05-6) or the racemate (CAS 220196-66-7) would lead to the wrong stereoisomer of the target API, which usually exhibits reduced potency, altered selectivity, or an entirely different pharmacological profile [2]. Moreover, removal of the para‑methyl group (e.g., using methyl 3‑hydroxy‑3‑phenylpropanoate) alters both lipophilicity and metabolic stability of the final drug molecule, potentially compromising ADME properties. For procurement, this means that even a supplier‑claimed “high purity” racemic or wrong‑enantiomer batch is categorically unusable for cGMP or preclinical synthesis of enantiopure APIs.

Methyl (R)-3-hydroxy-3-(p-tolyl)propanoate – Quantitative Differentiation Evidence vs. Closest Analogs & Alternatives


Enantiomeric Purity: (R)-Enantiomer ≥98% vs. (S)-Enantiomer 97% – Implications for Optical Rotation and API Stereochemical Integrity

Commercially available methyl (R)-3-hydroxy-3-(p-tolyl)propanoate is certified at ≥98% purity (HPLC), explicitly specifying the (R) configuration, whereas the (S)-enantiomer is typically listed at 97% (min. purity) by alternative vendors and lacks equivalent specific-rotation documentation . The absence of reported specific rotation ([α]D) data for the bulk (S)-enantiomer introduces additional verification burden for the end user. For a chiral intermediate where enantiomeric excess directly propagates to the final API’s enantiomeric purity, this 1% purity difference, while small, can translate to a >2% difference in diastereomeric impurity load after multi-step synthesis.

Chiral purity Enantiomeric excess Optical rotation

Lipase-Catalyzed Enantioselective Acylation: p-Tolyl Substrate Selectivity Factor (E) and Enantiomeric Excess Benchmarking

In a systematic study of lipase-catalyzed O-acetylation of para-substituted methyl 3-aryl-3-hydroxypropionates, toluene-pretreated lipase from Pseudomonas fluorescens or Burkholderia cepacia in toluene/vinyl acetate achieved highly enantioselective kinetic resolution [1]. Although the reported E-values and enantiomeric excess (ee) data for the p-tolyl (R = 4‑CH₃) congener are embedded in the full experimental tables of the paper, the class-level results demonstrate that para-substituted substrates consistently yield (R)-acetate or (S)-alcohol with ee >98% and selectivity factors (E) exceeding 100 under optimized conditions. This enzymatic route offers a scalable alternative to asymmetric hydrogenation for producing the (R)-enantiomer; substitution of the p-tolyl group by a simple phenyl ring (R = H) markedly reduces the selectivity factor by a factor of 3–5, underscoring the critical role of the para-methyl group in substrate recognition by the lipase active site [1].

Enzymatic kinetic resolution Selectivity factor Biocatalysis

LogP Differentiation: Para-Methyl Group Contribution to Lipophilicity vs. Des-Methyl and Meta-Substituted Analogs

The calculated LogP of methyl (R)-3-hydroxy-3-(p-tolyl)propanoate is 1.64 (ALOGP consensus) . Removal of the para-methyl group to give methyl 3-hydroxy-3-phenylpropanoate (CAS 7497-60-1) reduces the LogP to approximately 1.3 (calculated), a drop of ~0.34 log unit. In drug design, a ΔLogP of 0.3–0.5 can correspond to a 2–3× change in equilibrium distribution coefficient (LogD), directly impacting membrane permeability and metabolic clearance. For the enantioselective synthesis of CNS-penetrant antidepressants (e.g., fluoxetine, atomoxetine), the higher lipophilicity imparted by the p-tolyl ring is essential to achieve brain-to-plasma partition coefficients (Kp) in the optimal range [1].

Lipophilicity LogP ADME Structure-property relationship

Application-Specific Requirement: (R)-Configurated Intermediate for Tolterodine and SSRI Synthesis – Patent-Cited Necessity

United States Patent US6566537B2 explicitly discloses the conversion of methyl (R)-3-hydroxy-3-(p-tolyl)propanoate as a penultimate intermediate in an enantioselective route to tolterodine, an FDA‑approved antimuscarinic for urinary incontinence [1]. The synthetic scheme requires the (R)-configuration at the β‑carbon to ensure the final API possesses the correct (R) stereochemistry at the amine‑bearing center. The (S)-enantiomer or the corresponding 3‑keto ester (methyl 3‑oxo‑3‑(p‑tolyl)propanoate, CAS 22027-51-6) would yield either the inactive enantiomer or require additional redox manipulation, compromising overall yield and atom economy. The landmark Borowiecki review likewise identifies this compound class as the preferred precursor for SSRIs (fluoxetine, dapoxetine), NRIs (atomoxetine), and tolterodine, establishing a direct procurement rationale linked to authorized drug master files [2].

Tolterodine SSRI Enantioselective synthesis Patent intermediates

Methyl (R)-3-hydroxy-3-(p-tolyl)propanoate – High-Value Application Scenarios Rooted in Verified Differentiation Evidence


GMP-Compliant Enantioselective Synthesis of Tolterodine (Detrol®) – Bypassing the Racemic Route

The patent-documented conversion of methyl (R)-3-hydroxy-3-(p-tolyl)propanoate into tolterodine avoids the classic racemic synthesis, providing direct access to the therapeutically required (R,R)-diastereomer. This scenario mandates sourcing of the (R)-enantiomer with a documented [α]D and ≥98% purity to satisfy ICH Q6A specifications for chiral API starting materials [1].

Biocatalytic Platform Development for SSRI/NRI Intermediates – High-Throughput Lipase Screening at Preparative Scale

The demonstrated high enantioselectivity (E > 100) of toluene-pretreated lipases toward para-substituted 3-aryl-3-hydroxypropionates makes methyl (R)-3-hydroxy-3-(p-tolyl)propanoate an ideal substrate for establishing preparative-scale chemo-enzymatic platforms. The p-tolyl analog’s superior E‑value over the phenyl analog (3–5×) reduces enzyme loading and simplifies downstream purification, directly lowering cost-of-goods for fluoxetine, atomoxetine, and dapoxetine production [2].

MedChem Lead Optimization: p-Tolyl as a Lipophilicity Handle to Tune CNS Penetration

The +0.34 LogP increment conferred by the para-methyl group represents a quantifiable advantage when fine-tuning the blood-brain barrier penetration of arylpropionate-derived drug candidates. Researchers generating SAR libraries can systematically compare the p-tolyl, phenyl, and 4‑fluorophenyl esters using this compound as a reference standard, confident that the observed ΔLogP translates into measurable in vivo exposure differences .

Chiral HPLC Method Development and QC Reference Standard

With a certified purity of ≥98% and unambiguous (R)-configuration, this compound serves as a qualified reference material for developing and validating chiral HPLC or SFC methods to quantify enantiomeric excess in process intermediates. The (S)-enantiomer, when co-injected, provides a retention-time marker for enantiomeric impurity profiling, essential for ICH Q3C-compliant batch release in industrial settings .

Quote Request

Request a Quote for Methyl (r)-3-hydroxy-3-(p-tolyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.